
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule that contains several functional groups, including a quinoline ring, a piperazine ring, and a tosyl group . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms . The tosyl group is a sulfonyl group bonded to a toluene ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a piperazine ring, and a tosyl group . The presence of fluorine atoms could potentially influence the electronic properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Fluoroquinolones are known to undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of fluorine atoms and the specific arrangement of the functional groups could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antibacterial Properties
Compounds within this chemical class, such as 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized with various substitutions at the N-1 and C-7 positions, including ethyl, cyclopropyl, and p-fluorophenyl groups. These modifications have yielded products with significant in vitro antibacterial activity, comparable to reference drugs like ciprofloxacin, demonstrating their potential as effective antibacterial agents (Ziegler et al., 1990).
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) of these compounds have been extensively studied, revealing that certain substitutions at specific positions can significantly enhance their antibacterial potency. For instance, the presence of substituted amino groups at the 7-position and substituted phenyl groups at the 1-position has been found to increase the in vitro antibacterial potency, highlighting the importance of structural modifications in optimizing antibacterial activity (Chu et al., 1985).
Photochemistry and Stability
The photochemical properties of related compounds, such as ciprofloxacin, have also been studied, revealing insights into their photostability and the mechanisms underlying their photo-induced reactions. These studies contribute to a better understanding of the stability and safe use of these compounds under various conditions (Mella et al., 2001).
Luminescent Properties and Electron Transfer
Research into the luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituents has provided valuable insights into the potential applications of these compounds in fluorescent probes and sensors. This research underscores the versatility of piperazine derivatives in scientific applications beyond their antibacterial properties (Gan et al., 2003).
Future Directions
properties
IUPAC Name |
6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-6-9-20(10-7-18)34(32,33)25-17-29-23-11-8-19(27)16-21(23)26(25)31-14-12-30(13-15-31)24-5-3-2-4-22(24)28/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNJWUMSOXNPDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

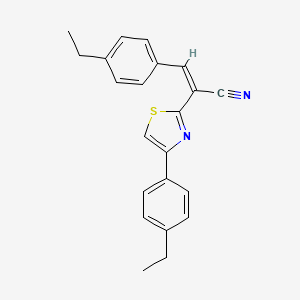
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383713.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)
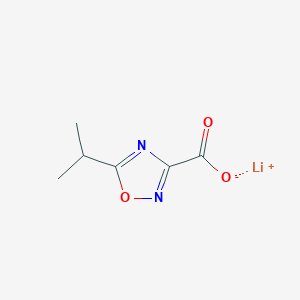
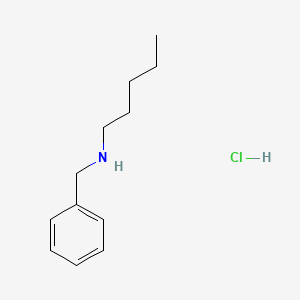

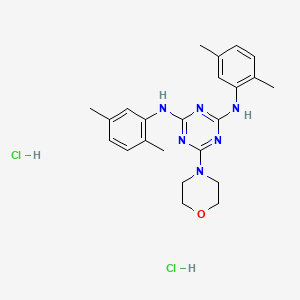
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)

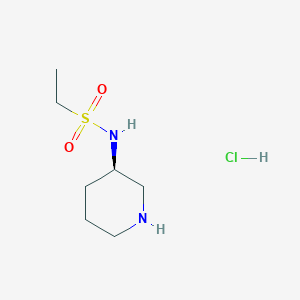
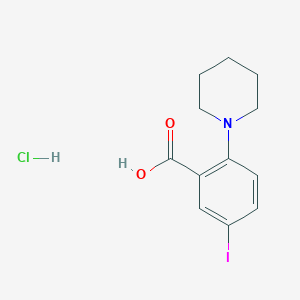
![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)